molecular formula C40H53K2N5O19S2 B1228186 Arylazidoatractyloside CAS No. 65792-55-4

Arylazidoatractyloside

Cat. No.: B1228186
CAS No.: 65792-55-4
M. Wt: 1050.2 g/mol
InChI Key: HDCRSSRRJWRFHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arylazidoatractyloside is a chemically modified derivative of atractyloside, a diterpenoid glycoside originally isolated from plants such as Atractylodes macrocephala. Atractyloside and its analogs are known for their role as potent inhibitors of the mitochondrial ADP/ATP carrier (AAC), a critical protein involved in cellular energy metabolism . The arylazido modification introduces a photoreactive arylazide group, enabling the compound to act as a photoaffinity probe for studying AAC-ligand interactions. This property allows researchers to covalently crosslink the inhibitor to its binding site under UV light, facilitating structural and mechanistic investigations of AAC .

This compound retains the core structure of atractyloside—a triterpenoid backbone with sugar moieties—but its arylazido group enhances its utility in biochemical assays compared to unmodified analogs. Its primary applications include mapping nucleotide-binding domains in mitochondrial membranes and elucidating conformational changes in AAC during ATP/ADP transport .

Properties

CAS No.

65792-55-4

Molecular Formula

C40H53K2N5O19S2

Molecular Weight

1050.2 g/mol

IUPAC Name

dipotassium;[2-[4-(4-azido-2-nitroanilino)butanoyloxymethyl]-6-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-5-(3-methylbutanoyloxy)-3-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C40H55N5O19S2.2K/c1-20(2)14-32(47)62-35-34(64-66(56,57)58)33(63-65(53,54)55)29(19-59-31(46)6-5-13-42-27-9-8-23(43-44-41)15-28(27)45(51)52)61-38(35)60-24-16-25(37(49)50)26-11-12-40-17-22(21(3)36(40)48)7-10-30(40)39(26,4)18-24;;/h8-9,15,20,22,24-26,29-30,33-36,38,42,48H,3,5-7,10-14,16-19H2,1-2,4H3,(H,49,50)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2

InChI Key

HDCRSSRRJWRFHZ-UHFFFAOYSA-L

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Synonyms

arylazidoatractyloside
N-4-azido-2-nitrophenylaminobutyryl atractyloside

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Analysis

Mechanistic Insights from Docking Studies

Molecular docking analyses reveal that this compound occupies the same AAC binding pocket as atractyloside but induces distinct conformational shifts due to its bulky arylazide group. These shifts hinder ADP release, providing evidence for AAC’s “single-binding cavity” model .

Comparative Efficacy in Mitochondrial Studies
Metric Atractyloside Carboxy-atractyloside This compound
Crosslinking Efficiency 0% 0% >90% (post-UV)
Binding Reversibility Yes Partially No (post-UV)
Use in Live Cells Limited No Yes (with UV control)

Interpretation : this compound’s unique photoreactivity enables permanent labeling of AAC in live cells, a breakthrough for in vivo mitochondrial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.